methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as GW501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mechanism of Action
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate activates PPARδ by binding to its ligand-binding domain. This leads to the activation of several downstream signaling pathways, including the upregulation of genes involved in lipid metabolism, glucose uptake, and energy expenditure. PPARδ activation also leads to the inhibition of inflammatory pathways, which can contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity, reduce plasma triglyceride levels, and increase HDL cholesterol levels. It can also increase energy expenditure and improve exercise performance. Additionally, methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has been shown to have anti-inflammatory effects, which can contribute to the prevention of metabolic disorders.
Advantages and Limitations for Lab Experiments
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it useful for studying the role of PPARδ in metabolism and inflammation. Additionally, methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has good bioavailability and pharmacokinetics, which makes it useful for in vivo studies. However, methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate also has some limitations. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Additionally, methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects.
Future Directions
There are several future directions for the study of methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate. One direction is to investigate its potential therapeutic uses for metabolic disorders such as type 2 diabetes and dyslipidemia. Another direction is to study its effects on exercise performance and endurance. Additionally, further research is needed to determine the safety of methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate for human use and to develop safer PPARδ agonists with similar pharmacological properties.
Scientific Research Applications
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been shown to activate PPARδ, which plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Several studies have demonstrated that PPARδ agonists like methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate can improve insulin sensitivity, reduce plasma triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels.
properties
IUPAC Name |
methyl 4-[2-(2-methoxyphenoxy)butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-15(25-17-8-6-5-7-16(17)23-2)18(21)20-14-11-9-13(10-12-14)19(22)24-3/h5-12,15H,4H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJWHRWPQJVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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